C2-Regioisomeric Availability: 1-Ethyl-4-methyl-1H-imidazole vs. 2-Ethyl-4-methylimidazole
1-Ethyl-4-methyl-1H-imidazole possesses an unsubstituted C2 position, enabling direct C2-selective functionalization via three-component reactions with aldehydes and electron-deficient acetylenes under mild, catalyst-free conditions. In contrast, 2-ethyl-4-methylimidazole (EMI-24, CAS 931-36-2) has the C2 position blocked by an ethyl group, precluding this entire class of C2-functionalization chemistry [1]. This regioisomeric difference is binary: the C2 position is either available or unavailable for nucleophilic addition and subsequent derivatization.
| Evidence Dimension | C2 position availability for nucleophilic functionalization |
|---|---|
| Target Compound Data | C2 position unsubstituted; reactive toward aldehydes + electron-deficient acetylenes in three-component reaction (yields up to 74%) |
| Comparator Or Baseline | 2-Ethyl-4-methylimidazole (EMI-24): C2 position occupied by ethyl; no C2-functionalization reactivity |
| Quantified Difference | Qualitative binary difference: reactive vs. non-reactive; synthetic route availability is exclusive to 1-ethyl-4-methyl-1H-imidazole |
| Conditions | Neat conditions, 20–25 °C, no catalyst, no solvent, aldehydes + electron-deficient acetylenes |
Why This Matters
For synthetic chemists procuring imidazole building blocks, the C2 availability determines the entire downstream synthetic pathway; 2-ethyl-4-methylimidazole cannot serve as a substitute if C2 derivatization is required.
- [1] Troshina, E. A. et al. C2-Functionalization of 1-Substituted Imidazoles with Aldehydes and Electron-Deficient Acetylenes: A Novel Three-Component Reaction. Eur. J. Org. Chem. 2010, 2010, 2341–2348. View Source
